(2E,4E)-deca-2,4-dien-1-ol
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Overview
Description
(2E,4E)-deca-2,4-dien-1-ol is an organic compound characterized by its two conjugated double bonds and a hydroxyl group at the terminal carbon. This compound is part of the family of dienes, which are known for their reactivity due to the presence of multiple double bonds. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E,4E)-deca-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the biocatalytic oxidation of fatty acid preparations by enzymes released from plant extracts. This method provides a valuable natural aroma compound, (2E,4E)-deca-2,4-dienal, which can be further reduced to this compound .
Industrial Production Methods
In industrial settings, the compound can be produced using hydrophobic adsorbents to separate it from a biocatalytic reaction mixture. The process involves the use of ethanol as a desorbent to purify this compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-deca-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The double bonds can be hydrogenated to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: (2E,4E)-deca-2,4-dienal or (2E,4E)-deca-2,4-dienoic acid.
Reduction: Decane derivatives with reduced double bonds.
Substitution: Halogenated deca-2,4-dienes.
Scientific Research Applications
(2E,4E)-deca-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism by which (2E,4E)-deca-2,4-dien-1-ol exerts its effects involves multiple molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in cells, leading to the inhibition of antioxidant enzymes and ATPase activity.
Membrane Permeability: It increases cell membrane permeability, disrupting cellular homeostasis.
Energy Metabolism: The compound affects energy metabolism by downregulating ATP generation and other metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-deca-2,4-dienal: An aldehyde derivative with similar double bond configuration.
(2E,4E)-hexa-2,4-dien-1-ol: A shorter chain alcohol with similar conjugated double bonds.
Uniqueness
(2E,4E)-deca-2,4-dien-1-ol is unique due to its specific combination of double bonds and terminal hydroxyl group, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
14507-02-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
deca-2,4-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
NUBWFSDCZULDCI-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CCO |
Isomeric SMILES |
CCCCC/C=C/C=C/CO |
Canonical SMILES |
CCCCCC=CC=CCO |
density |
d234 0.86 0.861-0.871 |
Key on ui other cas no. |
18409-21-7 |
physical_description |
Colourless liquid; oily, fatty aroma |
Pictograms |
Irritant |
solubility |
Insoluble in water; Soluble in fat soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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